REACTION_SMILES
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[Br:20][CH2:21][C:22](=[O:23])[Br:24].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH:1]([CH3:2])([CH3:3])[NH:4][c:5]1[cH:6][cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1.[Cl:25][CH2:26][Cl:27]>>[CH:1]([CH3:2])([CH3:3])[N:4]([c:5]1[cH:6][cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1)[C:22]([CH2:21][Br:20])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1ccc(N(C(=O)CBr)C(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |